5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)-
Description
The compound 5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- (IUPAC: 4-chloro-6-piperidin-1-yl-pyrimidin-2-amine) is a pyrimidine derivative with a chlorine atom at position 2, a methyl group at position 4, and a piperidinyl substituent at position 6. The amine group at position 2 distinguishes its core structure . Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
CAS No. |
890094-27-6 |
|---|---|
Molecular Formula |
C10H15ClN4 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-piperidin-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C10H15ClN4/c1-7-8(12)9(14-10(11)13-7)15-5-3-2-4-6-15/h2-6,12H2,1H3 |
InChI Key |
NESVDSAFYZNVHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- typically involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with piperidine. This reaction can be facilitated under microwave conditions, which significantly reduce reaction times compared to conventional heating methods . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amines and other reduced derivatives of the pyrimidine ring.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations in Pyrimidine Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Piperidinyl vs. Pyrrolidinyl Groups : The piperidinyl group (6-membered ring) in the target compound may confer better metabolic stability compared to the pyrrolidinyl group (5-membered ring) in , which could influence pharmacokinetics .
- Chloro-Methyl Substitution: The 2-chloro-4-methyl pattern in the target compound is distinct from 5-chloro-6-methyl in , suggesting positional effects on enzyme binding (e.g., methionine aminopeptidase vs. kinase targets) .
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